molecular formula C13H24N2O2 B12706835 Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- CAS No. 82023-75-4

Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)-

Cat. No.: B12706835
CAS No.: 82023-75-4
M. Wt: 240.34 g/mol
InChI Key: MSCKBPFYHWSPQR-UHFFFAOYSA-N
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Description

Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- is a complex organic compound with a unique structure that includes a butanamide backbone, a cyclopentyl group, and an oxobutylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of cyclopentylamine with butanoyl chloride to form N-cyclopentylbutanamide. This intermediate is then reacted with 1-oxobutylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antidiabetic properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation or pain pathways, thereby exerting anti-inflammatory or analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanamide, N-butyl-4-((1-oxobutyl)amino)-
  • N-(Benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide

Uniqueness

Butanamide, N-cyclopentyl-4-((1-oxobutyl)amino)- is unique due to its specific structural features, such as the cyclopentyl group and the oxobutylamino substituent. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

CAS No.

82023-75-4

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(butanoylamino)-N-cyclopentylbutanamide

InChI

InChI=1S/C13H24N2O2/c1-2-6-12(16)14-10-5-9-13(17)15-11-7-3-4-8-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17)

InChI Key

MSCKBPFYHWSPQR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC(=O)NC1CCCC1

Origin of Product

United States

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